molecular formula C13H15NO2 B6645966 7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one

7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B6645966
M. Wt: 217.26 g/mol
InChI Key: BIMJYTOJDFGTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one, also known as CPMQ, is a synthetic compound with potential therapeutic applications. CPMQ belongs to the class of quinolone derivatives and has been studied extensively for its biological properties.

Mechanism of Action

The mechanism of action of 7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been shown to modulate the activity of several enzymes involved in neurotransmitter synthesis and degradation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes, including DNA synthesis, cell cycle progression, neurotransmitter synthesis and degradation, and cytokine production. This compound has been shown to inhibit the activity of several enzymes involved in DNA synthesis, including thymidylate synthase and dihydrofolate reductase, which may contribute to its cytotoxic effects against cancer cells. In addition, this compound has been shown to modulate the activity of several enzymes involved in neurotransmitter synthesis and degradation, including monoamine oxidase and tyrosine hydroxylase, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and potent biological activity. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and concentration range when using this compound in lab experiments.

Future Directions

There are several future directions for research on 7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one, including the development of more potent and selective analogs, elucidation of the mechanism of action, and investigation of its therapeutic potential in preclinical and clinical studies. In addition, further studies are needed to explore the potential of this compound as a tool for studying DNA synthesis, cell cycle progression, and neurotransmitter metabolism. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders, should be investigated.

Synthesis Methods

7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one can be synthesized through a multistep process involving the reaction of cyclopropylmethylamine with 2-chloro-3,4-dihydroquinolin-1(2H)-one. The reaction proceeds through the formation of an intermediate which is subsequently treated with sodium hydride and methyl iodide to yield this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have shown that this compound exhibits potent cytotoxic effects against cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

7-(cyclopropylmethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-6-4-10-3-5-11(7-12(10)14-13)16-8-9-1-2-9/h3,5,7,9H,1-2,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMJYTOJDFGTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(CCC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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